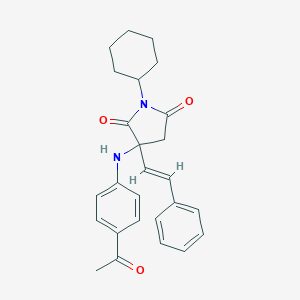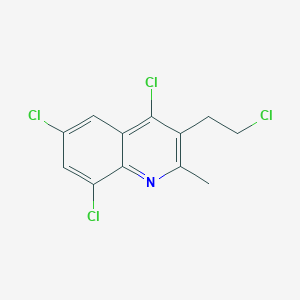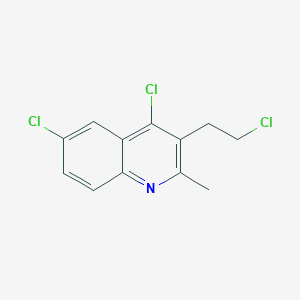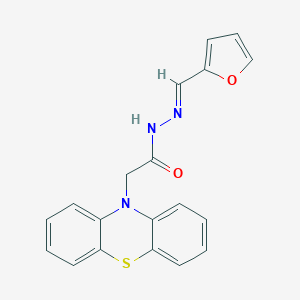![molecular formula C13H10ClNO3S B293222 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene, also known as 4-CMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This inhibition leads to the death of cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress, which are both factors that contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene in laboratory experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one limitation is that the compound is not water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. One area of research is the development of more effective methods for administering the compound, such as through the use of nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
In conclusion, 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is a chemical compound that has shown potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area has the potential to lead to the development of new and effective treatments for these diseases.
Synthesis Methods
The synthesis of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene involves a multi-step process that includes the reaction of 4-chloro-1-methoxy-2-nitrobenzene with thiourea to produce 4-chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. This reaction is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Scientific Research Applications
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-cancer properties, specifically against colon cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C13H10ClNO3S |
|---|---|
Molecular Weight |
295.74 g/mol |
IUPAC Name |
4-chloro-1-methoxy-2-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-11-7-6-9(14)8-13(11)19-12-5-3-2-4-10(12)15(16)17/h2-8H,1H3 |
InChI Key |
RHZLODPCROZXKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)

![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)


![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
